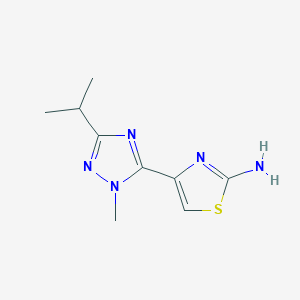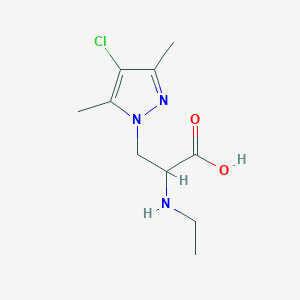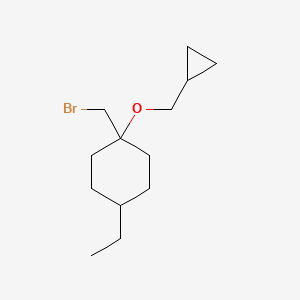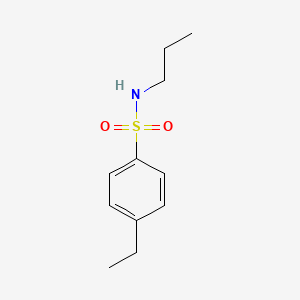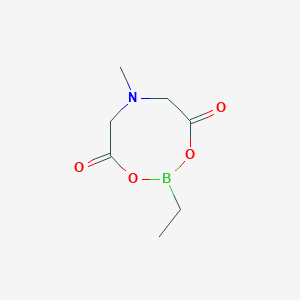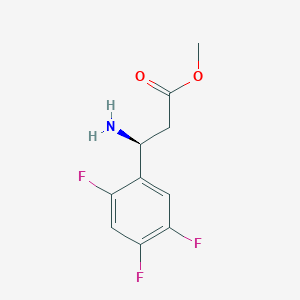
Methyl (S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is a chemical compound characterized by the presence of an amino group, a trifluorophenyl group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorophenylacetic acid and methylamine.
Formation of Intermediate: The 2,4,5-trifluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amination: The acid chloride is then reacted with methylamine to form the amide intermediate.
Reduction: The amide intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product, methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2,4,5-trifluorophenyl)propanoate: Lacks the amino group, resulting in different reactivity and applications.
2,4,5-Trifluorophenylacetic acid: Lacks the ester and amino groups, limiting its use in certain applications.
Uniqueness
Methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate is unique due to the presence of both the amino and trifluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(2,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3,9H,4,14H2,1H3/t9-/m0/s1 |
Clave InChI |
YWIOSOFNZVAHAR-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC(=C(C=C1F)F)F)N |
SMILES canónico |
COC(=O)CC(C1=CC(=C(C=C1F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
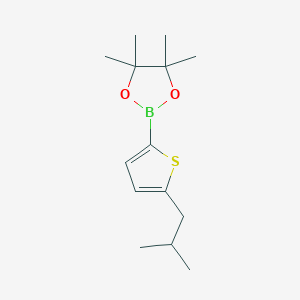
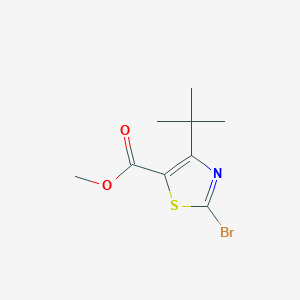
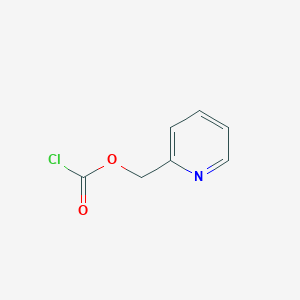
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
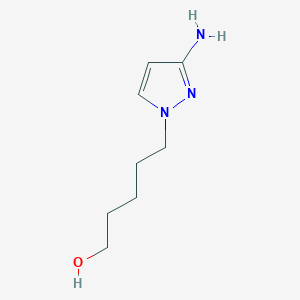
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
